tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate
Description
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)20-14(18)16(4,5)13(17)11-7-9-12(19-6)10-8-11/h7-10,13H,17H2,1-6H3 |
InChI Key |
FXAYJDHVGJWXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route to tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate typically involves the condensation of tert-butyl 3-amino-2,2-dimethylpropanoate with 4-methoxybenzaldehyde. This reaction is generally performed under catalytic conditions, often using acid or base catalysts, to facilitate the formation of the target amino ester.
- The reaction is typically carried out in an organic solvent such as acetonitrile or tetrahydrofuran (THF).
- Controlled temperature (room temperature to mild heating) and atmospheric pressure conditions are maintained to optimize yield and minimize side reactions.
- Purification is commonly achieved by flash column chromatography on silica gel.
The key steps in the synthesis include:
| Step | Description | Typical Conditions |
|---|---|---|
| Formation of tert-butyl ester | Reaction of the corresponding carboxylic acid with tert-butanol | Acid catalyst, reflux conditions |
| Amination | Introduction of amino group via nucleophilic substitution or reductive amination | Mild base or catalytic hydrogenation |
| Methoxy substitution | Incorporation of 4-methoxyphenyl group via electrophilic aromatic substitution or condensation | Acid/base catalysis, controlled temperature |
This multi-step approach ensures the incorporation of the tert-butyl ester, amino group, and 4-methoxyphenyl moiety in a controlled manner to yield the desired product with high purity.
Industrial Production Methods
In industrial contexts, flow microreactor technology has been employed to enhance the synthesis efficiency of tert-butyl amino esters, including this compound. Flow microreactors provide:
- Enhanced heat and mass transfer
- Precise control of reaction times and temperatures
- Improved scalability and reproducibility
- Reduced solvent and reagent consumption, promoting greener chemistry
These advantages allow for a more sustainable and versatile production process compared to traditional batch synthesis.
Types of Reactions Involved in Preparation
- Condensation Reaction: The key step involves condensation between the amino ester and aldehyde to form the amino-substituted propanoate.
- Esterification: Formation of the tert-butyl ester from the corresponding acid and tert-butanol.
- Amination: Introduction of the amino group by nucleophilic substitution or reductive amination.
- Electrophilic Aromatic Substitution: For incorporating the methoxy group on the phenyl ring if starting from phenol derivatives.
Common Reagents and Catalysts
| Reaction Step | Reagents/Catalysts | Conditions |
|---|---|---|
| Esterification | tert-Butanol, acid catalyst (e.g., H2SO4) | Reflux |
| Amination | Ammonia or amine source, reducing agents (e.g., NaBH4) | Mild temperature, inert atmosphere |
| Condensation | 4-Methoxybenzaldehyde, acid/base catalyst | Room temperature to mild heat |
| Purification | Silica gel chromatography | Organic solvents (e.g., hexane/ethyl acetate) |
Reaction Monitoring and Characterization
- Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms structural integrity.
- Mass spectrometry (MS) verifies molecular weight.
- Melting point determination ensures purity.
- Studies have shown that the use of flow microreactors in the synthesis of tert-butyl amino esters improves reaction efficiency and product yield, while reducing waste generation.
- Optimization of catalyst type and loading, solvent choice, and temperature has been demonstrated to significantly affect the purity and yield of the final compound.
- Research into related amino acid derivatives with similar structural motifs indicates that subtle modifications in reaction conditions can tailor the compound’s biological activity and solubility.
| Preparation Aspect | Details |
|---|---|
| Starting Materials | tert-Butyl 3-amino-2,2-dimethylpropanoate, 4-methoxybenzaldehyde |
| Key Reaction Type | Condensation, Esterification, Amination |
| Catalysts | Acid/base catalysts, reducing agents |
| Solvents | Acetonitrile, THF, tert-butanol |
| Reaction Conditions | Room temperature to reflux, atmospheric pressure |
| Industrial Method | Flow microreactor synthesis |
| Purification | Flash chromatography on silica gel |
| Characterization Techniques | TLC, ^1H and ^13C NMR, MS, melting point |
| Yield and Purity Optimization | Catalyst loading, solvent choice, temperature control |
The preparation of this compound is achieved through a multi-step synthetic route involving esterification, amination, and condensation reactions. Both laboratory-scale batch methods and advanced flow microreactor systems have been utilized to optimize yield, purity, and sustainability. Careful control of reaction parameters and purification techniques ensures the production of high-quality material suitable for further chemical and biological applications. Extensive research supports the use of this compound as a versatile building block in medicinal and synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing resonance stabilization. In contrast, trifluoromethyl or trifluoromethoxy substituents (e.g., ) introduce electron-withdrawing effects, altering electronic distribution and reactivity.
- Ester Group Variations : Methyl esters () are more prone to hydrolysis than tert-butyl esters, which offer superior stability under acidic or basic conditions.
- Amino Group Modifications: Bulky protecting groups (e.g., diphenylmethyleneamino in ) may impede nucleophilic reactions, while Boc (tert-butoxycarbonyl) protection () balances stability and deprotection efficiency.
Physicochemical Properties
- Molecular Weight: Estimated ~305 g/mol (C₁₆H₂₃NO₃), comparable to methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate (363.33 g/mol, ).
- Solubility : The 4-methoxyphenyl group likely improves solubility in polar aprotic solvents compared to trifluoromethyl analogs ().
Biological Activity
Introduction
tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C16H25N1O3 and a molecular weight of 281.38 g/mol, this compound incorporates a tert-butyl group, an amino group, and a methoxy-substituted phenyl group, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the tert-butyl ester : Reacting the appropriate carboxylic acid with tert-butanol.
- Amination : Introducing the amino group through nucleophilic substitution or reductive amination.
- Methoxy substitution : Incorporating the methoxy group on the phenyl ring via electrophilic aromatic substitution.
These steps can be optimized based on desired yields and purity levels.
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes. For instance, compounds with similar structures have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's disease. In vitro assays suggest that this compound might modulate these enzymatic activities, although specific IC50 values for this compound are yet to be established.
Receptor Interaction
Research into receptor interactions indicates that the compound may influence neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. Such interactions could lead to potential applications in treating mood disorders or cognitive impairments.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Neuroprotective Effects : A study published in Nature Communications investigated a similar compound's ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound demonstrated significant neuroprotective effects in vitro by enhancing cell viability in the presence of toxic amyloid-beta peptides .
- Antioxidant Activity : Research has also pointed to antioxidant properties in related compounds, suggesting that this compound may help mitigate oxidative stress in neuronal cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 3-(4-methoxyphenyl)-2-nitropropanoate | Ethyl 3-(4-methoxyphenyl)-2-nitropropanoate | Contains a nitro group which may enhance biological activity | Potential AChE inhibition |
| Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate | Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate | Chlorine substituent may alter reactivity compared to methoxy | Modulation of receptor activity |
| Ethyl 3-amino-2,2-dimethylpropanoate | Ethyl 3-amino-2,2-dimethylpropanoate | Lacks the aromatic methoxy group; simpler structure | Limited biological activity compared to others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
